3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid
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Overview
Description
3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid: is a chemical compound with the molecular formula C10H5BrFNO3 and a molecular weight of 286.05 g/mol . This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid typically involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature . This reaction yields a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles .
Industrial Production Methods: Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The isoxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: In chemistry, 3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules .
Biology and Medicine: This compound has shown promise in biological and medicinal research due to its potential antiviral, anticancer, and anti-inflammatory activities . It is often used in the development of new therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials . Its derivatives are used in the manufacture of pharmaceuticals, agrochemicals, and other high-value products .
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways . The isoxazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring . This dual substitution enhances its reactivity and allows for the formation of a wider range of derivatives with diverse biological activities . Additionally, the carboxylic acid group provides further opportunities for chemical modifications and functionalization .
Properties
Molecular Formula |
C10H5BrFNO3 |
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Molecular Weight |
286.05 g/mol |
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO3/c11-6-3-5(1-2-7(6)12)8-4-9(10(14)15)16-13-8/h1-4H,(H,14,15) |
InChI Key |
CMUSLJFSVVOGMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=C2)C(=O)O)Br)F |
Origin of Product |
United States |
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